Hydrindantin

Catalog No.
S577423
CAS No.
5103-42-4
M.F
C18H10O6
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrindantin

CAS Number

5103-42-4

Product Name

Hydrindantin

IUPAC Name

2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione

Molecular Formula

C18H10O6

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H10O6/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22/h1-8,23-24H

InChI Key

LWFPYLZOVOCBPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O

Synonyms

hydrindantin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O

The exact mass of the compound Hydrindantin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83617. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrindantin, the reduced form of ninhydrin (2,2'-dihydroxy-[2,2'-biindan]-1,1',3,3'-tetrone), serves as a critical co-reagent in the photometric determination of primary amines and amino acids. In standard biochemical workflows, it is incorporated into ninhydrin solutions to suppress the hydrolysis of reaction intermediates and prevent the over-oxidation of the reagent. By providing a highly controlled reducing environment, pre-formed hydrindantin ensures the stoichiometric conversion of amino acids into the highly absorbing chromophore, Ruhemann's purple, which is measurable at 570 nm [1]. For procurement teams and laboratory managers, sourcing high-purity hydrindantin is crucial for maintaining the long-term stability of automated amino acid analyzers and achieving nanomolar detection limits without the operational hazards associated with heavy-metal reducing agents [2].

While historical protocols generated hydrindantin in situ by adding reducing agents like stannous chloride or ascorbic acid directly to ninhydrin, these generic substitutions introduce severe processability and analytical flaws. Stannous chloride requires high concentrations to achieve rapid reduction, which inevitably leads to the precipitation of insoluble tin hydroxide compounds that foul and permanently block the fine PTFE flow tubing of automated amino acid analyzers[1]. Conversely, while ascorbic acid avoids heavy metal precipitation, it reacts non-specifically to form secondary colored condensation products with amino acids, destroying the linear quantitative accuracy required for clinical and quality control assays [2]. Procuring pre-formed, high-purity hydrindantin eliminates both heavy-metal fouling and off-target chromophore generation, ensuring reproducible analytical baselines and minimizing costly instrument downtime [1].

Prevention of Flow Tubing Blockage in Automated Chromatography

In automated amino acid analyzers, the choice of reducing agent directly impacts instrument uptime. Traditional systems utilizing stannous chloride for in situ ninhydrin reduction experience rapid precipitation of tin hydroxide compounds within the reaction coil, leading to severe flow tubing blockages. By substituting stannous chloride with pre-formed hydrindantin, heavy metal precipitation is completely eliminated[1]. This transition prevents the fouling of narrow-bore capillary tubing, significantly extending the operational lifespan of the analyzer's fluidic pathways and reducing maintenance-related downtime [1].

Evidence DimensionPrecipitation and tubing blockage rate
Target Compound Data0% heavy-metal precipitation (tin-free fluidic pathway)
Comparator Or BaselineStannous chloride (SnCl2) reduction
Quantified DifferenceComplete elimination of tin hydroxide fouling
ConditionsPost-column derivatization reaction coils in automated amino acid analyzers

Eliminating heavy metal precipitation is critical for high-throughput laboratories to prevent costly instrument blockages and maintain continuous automated analysis.

Maximization of Ruhemann's Purple Yield

The absence of hydrindantin in ninhydrin assays leads to the hydrolysis of the intermediate amine, releasing ammonia and drastically lowering the yield of the target chromophore. The addition of optimized concentrations of hydrindantin suppresses this hydrolysis pathway, driving the color yield of primary amino acids, such as leucine, to nearly 100% of the theoretical maximum [1]. In standardized photometric methods, the reproducible color yield for leucine reaches 95-100% of theory when hydrindantin is utilized, compared to highly variable and sub-optimal yields when ninhydrin is used alone [2].

Evidence DimensionReproducible color yield (Leucine standard)
Target Compound Data95-100% of theoretical maximum yield
Comparator Or BaselineNinhydrin without hydrindantin
Quantified DifferenceNear-quantitative conversion vs. variable/sub-optimal yield
ConditionsPhotometric measurement at 570 nm in buffered organic/aqueous solvent (pH 5.0-5.5)

Achieving near-100% color yield is essential for establishing reliable standard curves and detecting trace amino acids in the low nanomolar range.

Elimination of Non-Specific Background Interference

While ascorbic acid is sometimes used as a cheap alternative to generate hydrindantin in situ, it compromises quantitative integrity. Ascorbic acid reacts with amino acids to form secondary colored condensation products, artificially inflating absorbance readings [1]. Pre-formed hydrindantin avoids these parasitic side reactions, ensuring that the measured absorbance at 570 nm is exclusively derived from the stoichiometric formation of Ruhemann's purple [1]. This allows for exact molar quantification without the unpredictable baseline drift associated with antioxidant-driven side reactions [1].

Evidence DimensionFormation of non-specific colored byproducts
Target Compound DataAbsence of secondary condensation products
Comparator Or BaselineAscorbic acid reduction
Quantified DifferenceElimination of false-positive absorbance artifacts
ConditionsQuantitative photometric amino acid assay

Procuring pre-formed hydrindantin guarantees that photometric readings strictly correlate with amino acid concentration, a mandatory requirement for clinical and pharmaceutical quality control.

Automated Amino Acid Analyzers (Post-Column Derivatization)

Directly downstream of its ability to prevent tin-hydroxide precipitation, hydrindantin is the preferred co-reagent for continuous-flow post-column derivatization systems. It ensures long-term fluidic stability and prevents the costly downtime associated with heavy-metal fouling in capillary tubing[1].

Clinical and Pharmaceutical Protein Hydrolysate Analysis

Because it drives color yields to 95-100% of theory without forming secondary colored byproducts, pre-formed hydrindantin is ideal for the precise molar quantification of amino acids in critical pharmaceutical quality control workflows where baseline drift is unacceptable [2].

High-Throughput Plant Physiology and Biochemical Assays

Utilizing pre-formed hydrindantin allows for the rapid, reproducible colorimetric screening of free amino acids in plant tissues under disease or stress conditions. It guarantees baseline consistency across hundreds of samples by suppressing intermediate amine hydrolysis [3].

XLogP3

1.1

UNII

P469P1DDC0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5103-42-4

Wikipedia

Hydrindantin

General Manufacturing Information

[2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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